![molecular formula C13H16ClN5O4 B11097112 2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine
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Overview
Description
2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE is a complex organic compound characterized by its unique chemical structure This compound contains a chlorinated aniline moiety, a nitro group, and an oxadiazole ring, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Nitration of Aniline: The nitration of aniline to introduce the nitro group is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chlorination of the aniline derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the chlorinated aniline with the oxadiazole derivative under suitable conditions, often using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines, thiols.
Coupling: Triethylamine, various solvents like dichloromethane or ethanol.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted aniline derivatives.
Coupling: Formation of complex aromatic compounds.
Scientific Research Applications
2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also contribute to its binding affinity with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-4-NITROANILINE: Shares the chlorinated aniline and nitro group but lacks the oxadiazole ring.
4-METHYL-1,2,5-OXADIAZOLE: Contains the oxadiazole ring but lacks the chlorinated aniline and nitro group.
N-(2-CHLOROETHYL)-4-NITROANILINE: Similar structure but with different substituents on the aniline ring.
Uniqueness
2-CHLORO-N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-4-NITROANILINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the oxadiazole ring, in particular, sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C13H16ClN5O4 |
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Molecular Weight |
341.75 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H16ClN5O4/c1-9-13(18-23-17-9)22-7-6-15-4-5-16-12-3-2-10(19(20)21)8-11(12)14/h2-3,8,15-16H,4-7H2,1H3 |
InChI Key |
NHHGMLMHEKPEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCNCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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